2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
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Description
2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
Pyrimidine derivatives are extensively studied for their antitumor activities. For example, the synthesis of amino acid ester derivatives containing 5-fluorouracil has demonstrated inhibitory effects against certain cancer cell lines, showcasing the potential of pyrimidine compounds in cancer therapy (J. Xiong et al., 2009) Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil.
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. The synthesis and characterization of novel pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials have shown promising antimicrobial activity, highlighting the role of pyrimidine compounds in developing new antimicrobial agents (A. Hossan et al., 2012) Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.
Enzyme Inhibition for Drug Development
Pyrimidine derivatives have been utilized in the design and synthesis of enzyme inhibitors, serving as potential therapeutic agents. Classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, for instance, have been evaluated as dual thymidylate synthase and dihydrofolate reductase inhibitors, offering insights into developing antitumor agents (A. Gangjee et al., 2009) Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents.
Structural and Mechanistic Studies
Structural and mechanistic studies of pyrimidine derivatives provide foundational knowledge for the development of novel compounds with specific biological activities. The crystal structures of certain pyrimidine derivatives have been elucidated, contributing to a deeper understanding of their chemical behavior and interaction with biological targets (S. Subasri et al., 2016) Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
Properties
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-3-13-10(2)19-16(20-15(13)22)23-9-14(21)18-8-11-4-6-12(17)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZEBLBOFVKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.